molecular formula C20H15NO4S B6280866 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid CAS No. 2243513-30-4

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid

Cat. No. B6280866
CAS RN: 2243513-30-4
M. Wt: 365.4
InChI Key:
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid, commonly referred to as FMTCA, is a highly versatile organic compound with a wide range of applications in the scientific research field. It is often used in the synthesis of various compounds and in the study of their properties. It has also been used in the development of new drugs, as well as in the study of biochemical and physiological effects. In

Scientific Research Applications

FMTCA has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of the properties of these compounds, such as their solubility and stability.
FMTCA has also been used in the development of new drugs. Its ability to form stable complexes with various molecules makes it an ideal starting material for the synthesis of new drugs. In addition, its low toxicity makes it a safe compound to work with.

Mechanism of Action

The mechanism of action of FMTCA is not yet fully understood. However, it is thought to act as a chelating agent, forming stable complexes with various molecules. This allows it to interact with a wide range of molecules, including proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTCA are not yet fully understood. However, it is thought to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using FMTCA in lab experiments is its versatility. It can be used in a wide range of reactions, and its low toxicity makes it a safe compound to work with.
However, there are some limitations to using FMTCA in lab experiments. It is difficult to obtain pure FMTCA, as it is often contaminated with other compounds. In addition, its solubility in organic solvents is limited, making it difficult to use in certain reactions.

Future Directions

The potential future directions for FMTCA research are vast. It could be used in the development of new drugs and in the study of its biochemical and physiological effects. In addition, further research could be conducted to determine its mechanism of action and to develop new synthesis methods. It could also be used in the study of its interactions with other molecules, such as proteins and enzymes. Finally, further research could be conducted to develop new applications for FMTCA, such as in the synthesis of polymers and dyes.

Synthesis Methods

FMTCA can be synthesized using a variety of methods, including palladium catalysis, microwave-assisted synthesis, and Suzuki-Miyaura cross-coupling. Palladium catalysis involves the use of a palladium catalyst, such as Pd(OAc)2, to catalyze the reaction between FMTCA and a suitable reagent. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of around 70°C.
Microwave-assisted synthesis is a relatively new method that uses microwave energy to drive the reaction. This method allows for a faster reaction time and higher yields. The reaction is typically carried out in a microwave-safe vessel, such as a microwave-safe flask or a microwave-safe tube, at a temperature of around 120°C.
The Suzuki-Miyaura cross-coupling method is a highly efficient method for the synthesis of FMTCA. This method involves the use of a palladium catalyst and a suitable reagent, such as an organoboron compound or an organoaluminum compound. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of around 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid involves the reaction of 5-amino-2-carboxy thiophene with 9H-fluorene-9-carbonyl chloride in the presence of a base to form the intermediate product. This intermediate product is then reacted with methoxyamine hydrochloride to form the final product.", "Starting Materials": [ "5-amino-2-carboxy thiophene", "9H-fluorene-9-carbonyl chloride", "base", "methoxyamine hydrochloride" ], "Reaction": [ "Step 1: 5-amino-2-carboxy thiophene is reacted with 9H-fluorene-9-carbonyl chloride in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then reacted with methoxyamine hydrochloride to form the final product." ] }

CAS RN

2243513-30-4

Product Name

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid

Molecular Formula

C20H15NO4S

Molecular Weight

365.4

Purity

0

Origin of Product

United States

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